molecular formula C27H41ClN4O3 B10752281 N-Methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]-L-prolinamide hydrochloride

N-Methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]-L-prolinamide hydrochloride

Cat. No.: B10752281
M. Wt: 505.1 g/mol
InChI Key: OPCYOBWCDDJCFT-VOSOYEAFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A 410099.1, also known by its chemical name N-Methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]-L-prolinamide hydrochloride, is a high-affinity antagonist of the X-linked inhibitor of apoptosis protein (XIAP). This compound exhibits significant cytotoxicity in various cancer cell lines and has shown antitumor activity in preclinical models .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A 410099.1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The key steps include:

Industrial Production Methods

Industrial production of A 410099.1 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Key considerations include the choice of solvents, reaction temperatures, and purification methods .

Chemical Reactions Analysis

Types of Reactions

A 410099.1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

A 410099.1 has a wide range of scientific research applications, including:

Mechanism of Action

A 410099.1 exerts its effects by binding to the BIR3 domain of XIAP with high affinity (Kd = 16 nM). This binding inhibits the anti-apoptotic function of XIAP, leading to the induction of apoptosis in cancer cells. The compound enhances TRAIL-induced apoptosis in chronic lymphocytic leukemia cells and exhibits cytotoxicity in a wide range of cancer cell lines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

A 410099.1 is unique due to its high affinity for the BIR3 domain of XIAP and its potent cytotoxic effects in various cancer cell lines. Its ability to enhance TRAIL-induced apoptosis further distinguishes it from other XIAP inhibitors .

Properties

Molecular Formula

C27H41ClN4O3

Molecular Weight

505.1 g/mol

IUPAC Name

(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]pyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C27H40N4O3.ClH/c1-18(28-2)25(32)30-24(20-11-4-3-5-12-20)27(34)31-17-9-16-23(31)26(33)29-22-15-8-13-19-10-6-7-14-21(19)22;/h6-7,10,14,18,20,22-24,28H,3-5,8-9,11-13,15-17H2,1-2H3,(H,29,33)(H,30,32);1H/t18-,22+,23-,24-;/m0./s1

InChI Key

OPCYOBWCDDJCFT-VOSOYEAFSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H]3CCCC4=CC=CC=C34)NC.Cl

Canonical SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC3CCCC4=CC=CC=C34)NC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.